S-Pyridin-2-yl 3-methylbutanethioate

Description

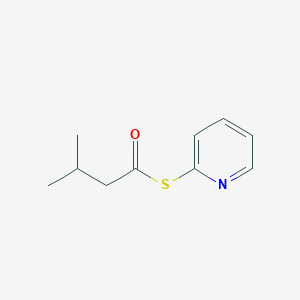

Structure

2D Structure

Properties

IUPAC Name |

S-pyridin-2-yl 3-methylbutanethioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NOS/c1-8(2)7-10(12)13-9-5-3-4-6-11-9/h3-6,8H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBCAXARDGCBUST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)SC1=CC=CC=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NOS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60452561 | |

| Record name | S-Pyridin-2-yl 3-methylbutanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.28 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139007-44-6 | |

| Record name | S-Pyridin-2-yl 3-methylbutanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for S Pyridin 2 Yl 3 Methylbutanethioate and Analogous Pyridyl Thioester Derivatives

Established Synthetic Pathways for the Preparation of Pyridyl Thioesters

The formation of a thioester bond between a carboxylic acid and a thiol is a condensation reaction that typically requires the activation of the carboxylic acid. Several methods have been developed to achieve this transformation efficiently.

Mukaiyama's Method for Thiopyridyl Ester Synthesis

A prominent and widely adopted method for the synthesis of pyridyl thioesters is the Mukaiyama condensation reaction. Developed by Teruaki Mukaiyama, this method utilizes an onium salt of an aza-arene, most commonly 2-chloro-1-methylpyridinium iodide, to activate the carboxylic acid. researchgate.netscispace.com

The reaction proceeds through the initial formation of a highly reactive acyloxy-pyridinium salt upon reaction of the carboxylic acid with the Mukaiyama reagent in the presence of a base, typically a tertiary amine like triethylamine. This intermediate is then susceptible to nucleophilic attack by the thiol, in this case, 2-mercaptopyridine (B119420) (which exists in tautomeric equilibrium with 2-thiopyridone). The subsequent displacement yields the desired S-pyridyl thioester and 1-methyl-2-pyridone as a byproduct. scispace.comenamine.net The insolubility of the byproduct in solvents like dichloromethane facilitates its removal and simplifies the purification of the product. enamine.net

Reaction Scheme of Mukaiyama's Thioesterification:

Step 1: Activation of Carboxylic Acid R-COOH + [2-Cl-1-Me-Py]⁺I⁻ + Et₃N → [R-COO-1-Me-Py]⁺I⁻ + Et₃N·HCl

Step 2: Nucleophilic Attack by Thiol [R-COO-1-Me-Py]⁺I⁻ + 2-mercaptopyridine → R-CO-S-Py + 1-methyl-2-pyridone + HI

This method is valued for its mild reaction conditions, which are compatible with a wide range of functional groups, and its applicability to the synthesis of sterically hindered esters and lactones. researchgate.netscispace.com

Alternative and Modified Preparative Procedures for Pyridyl Thioates

While Mukaiyama's method is robust, several other strategies have been developed for the synthesis of pyridyl thioesters, some of which offer advantages in specific contexts.

One common alternative involves the use of carbodiimide coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents facilitate the direct condensation of a carboxylic acid and a thiol. The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction. organic-chemistry.org

Another straightforward approach is the reaction of a more reactive carboxylic acid derivative, such as an acyl chloride, with the thiol or its corresponding salt. This method is often high-yielding but requires the initial preparation of the acyl chloride, which may involve harsh conditions not suitable for sensitive substrates.

More recent developments include the use of reagents like sulfuryl fluoride (SO₂F₂) in a one-pot process and cobalt-catalyzed acylation reactions. rsc.orgresearchgate.net Additionally, methods utilizing Lawesson's reagent have been explored for the conversion of carboxylic acids to the corresponding thioacids, which can then be esterified. nih.gov

Targeted Synthesis of S-Pyridin-2-yl 3-methylbutanethioate

The synthesis of the specific compound this compound can be efficiently achieved using the general methods described above, with careful consideration of the starting materials and reaction conditions.

Precursor Selection and Reaction Conditions for Optimal Yield and Purity

The direct synthesis of this compound involves the coupling of 3-methylbutanoic acid (also known as isovaleric acid) and 2-mercaptopyridine.

Table 1: Precursors for the Synthesis of this compound

| Precursor | Structure | Role |

| 3-Methylbutanoic Acid | (CH₃)₂CHCH₂COOH | Acyl Donor |

| 2-Mercaptopyridine | C₅H₅NS | Thiol Nucleophile |

When employing Mukaiyama's method, equimolar amounts of 3-methylbutanoic acid and 2-mercaptopyridine are typically reacted with a slight excess of the Mukaiyama reagent (2-chloro-1-methylpyridinium iodide) and a base such as triethylamine or diisopropylethylamine. The reaction is commonly carried out in an aprotic solvent like dichloromethane or acetonitrile at room temperature.

For methods involving acyl chlorides, 3-methylbutanoyl chloride would be the requisite precursor, which can be prepared from 3-methylbutanoic acid using reagents like thionyl chloride or oxalyl chloride. The subsequent reaction with 2-mercaptopyridine in the presence of a base would yield the desired thioester.

Optimization Strategies for Synthetic Efficiency

To maximize the yield and purity of this compound, several aspects of the reaction conditions can be optimized.

Solvent: The choice of solvent can influence reaction rates and ease of purification. Dichloromethane is often preferred for Mukaiyama's reaction as the byproduct, 1-methyl-2-pyridone, is poorly soluble and can be removed by filtration. enamine.net

Base: The selection of the base is crucial. Tertiary amines like triethylamine are commonly used. The stoichiometry of the base should be carefully controlled to neutralize the acid formed during the reaction without promoting side reactions.

Temperature: Most thioesterification reactions are carried out at room temperature. However, for less reactive substrates or to accelerate the reaction, gentle heating may be applied. Conversely, for highly sensitive substrates, cooling the reaction mixture might be necessary to minimize side product formation.

Reagent Addition: The order and rate of reagent addition can be important. For instance, pre-activating the carboxylic acid with the Mukaiyama reagent before the addition of the thiol can sometimes improve yields.

Microwave irradiation has also been explored as a method to accelerate esterification reactions using Mukaiyama's reagents, potentially reducing reaction times from hours to minutes. mdpi.com

Functional Group Compatibility and Chemoselectivity during Thioester Formation

A significant advantage of modern thioesterification methods, particularly Mukaiyama's condensation, is their high degree of chemoselectivity and functional group tolerance. organic-chemistry.org

The mild, near-neutral conditions of the Mukaiyama reaction allow for the presence of a wide array of functional groups in the carboxylic acid or thiol substrates. These include:

Alkenes and alkynes

Ethers and thioethers

Esters and amides

Protected amines (e.g., Boc, Cbz) and alcohols

Halogens

The reaction chemoselectively activates the carboxylic acid in the presence of other nucleophilic groups like alcohols, provided a stronger nucleophile like a thiol is used for the subsequent coupling. The high reactivity of the acyloxy-pyridinium intermediate towards soft nucleophiles like thiols, compared to harder nucleophiles like alcohols, contributes to this selectivity.

However, certain functional groups can interfere with the reaction. Unprotected amines or highly nucleophilic alcohols in the substrate could potentially compete with the thiol in reacting with the activated carboxylic acid intermediate, leading to the formation of amide or ester byproducts. Therefore, protection of these groups is often necessary.

Table 2: Functional Group Compatibility in Pyridyl Thioester Synthesis

| Functional Group | Compatibility | Notes |

| Alkenes, Alkynes | High | Generally inert under standard thioesterification conditions. |

| Ethers, Thioethers | High | Stable and non-reactive. |

| Esters, Amides | High | Generally stable, though highly activated esters could potentially undergo transesterification. |

| Protected Amines | High | Common protecting groups like Boc and Cbz are well-tolerated. |

| Halides (Aryl, Alkyl) | High | Non-reactive under these conditions. |

| Unprotected Amines | Low | Can compete with the thiol, leading to amide formation. Protection is recommended. |

| Unprotected Alcohols | Moderate to Low | Can compete with the thiol, leading to ester formation, especially with less hindered alcohols. |

Mechanistic Investigations of Chemical Transformations Involving S Pyridin 2 Yl 3 Methylbutanethioate As a Substrate

Cobalt-Catalyzed Acylation Reactions with Organozinc Pivalates

A novel cobalt-catalyzed acylation reaction has been developed utilizing various S-pyridyl thioesters, including primary, secondary, and tertiary alkyl variants, with (hetero)arylzinc pivalates. rsc.orgnih.govnih.gov Organozinc pivalates are noted for their enhanced air and moisture stability, making them attractive reagents in these transformations. semanticscholar.org The reactions are typically catalyzed by CoCl₂ in the presence of a ligand such as 4,4′-di-tert-butyl-2,2′-dipyridyl (dtbbpy). researchgate.net This methodology provides a broad range of polyfunctional ketones in good to excellent yields. semanticscholar.orgresearchgate.net

While detailed mechanistic studies are ongoing, the reaction is thought to proceed through a Co(I)/Co(II)/Co(III) catalytic cycle. researchgate.net The cycle likely initiates with the reduction of the Co(II) precatalyst to a catalytically active Co(I) species. This Co(I) intermediate then undergoes oxidative addition with the S-pyridyl thioester. The subsequent step involves transmetalation with the organozinc pivalate, transferring the organic group from zinc to the cobalt center. Finally, reductive elimination from the resulting cobalt complex yields the ketone product and regenerates the active Co(I) catalyst, allowing the cycle to continue.

Cobalt serves as a cost-effective and less toxic alternative to precious metal catalysts like palladium, which is traditionally used in the Fukuyama cross-coupling. semanticscholar.orgresearchgate.net The cobalt catalyst is crucial for activating the thioester substrate and facilitating the cross-coupling with the organozinc pivalate. researchgate.net Its ability to cycle through multiple oxidation states (e.g., Co(I), Co(II), Co(III)) is central to its catalytic activity, enabling the key steps of oxidative addition and reductive elimination. researchgate.netnih.gov The choice of ligand, such as dtbbpy, is also important as it modulates the reactivity and stability of the cobalt center throughout the catalytic cycle. researchgate.net

To probe the reaction mechanism, radical trapping experiments have been conducted. semanticscholar.orguni-muenchen.de In a standard acylation reaction using an S-pyridyl thioester and an organozinc pivalate, the addition of 2,2,6,6-tetramethylpiperidinyloxyl (TEMPO), a known radical trapping agent, had a significant impact on the reaction outcome. semanticscholar.orgnih.gov The introduction of a small amount (10%) of TEMPO led to a noticeable decrease in product yield. semanticscholar.org When a stoichiometric amount (1.5 equivalents) of TEMPO was used, the formation of the ketone product was almost entirely suppressed. semanticscholar.orguni-muenchen.de This finding strongly suggests the involvement of radical intermediates within the acylation pathway. semanticscholar.orgnih.gov The generation of carbon-centered radicals can occur through single-electron transfer (SET) processes mediated by cobalt complexes. nih.govrsc.org

Stereochemical Control in Acylation Reactions Utilizing Related Chiral Pyridyl Thioesters

A significant feature of this cobalt-catalyzed acylation is its application in the synthesis of optically enriched α-chiral ketones. semanticscholar.orgnih.gov By using enantiopure α-chiral S-pyridyl thioesters, the corresponding chiral ketones can be produced with excellent preservation of stereochemical integrity. rsc.orgnih.gov

The acylation of α-chiral S-pyridyl thioesters proceeds with remarkably high stereoretention. semanticscholar.orgnih.gov For example, S-pyridyl thioesters prepared from N-Boc protected (S)-proline react with arylzinc reagents to yield the corresponding α-chiral ketones with an enantiomeric excess (ee) greater than 99%. nih.gov Similarly, the acylation of optically pure S-(pyridin-2-yl)-(S)-2-methylbutanethioate with various functionalized arylzinc pivalates furnishes the desired α-chiral ketones in good yields and with high enantiomeric excess, typically between 95-98% ee. nih.govuni-muenchen.de This high fidelity in transferring chirality from the starting material to the product underscores the mild and controlled nature of the cobalt-catalyzed transformation. nih.gov

| Chiral Thioester Substrate | Organozinc Pivalate Partner | Product Yield (%) | Product Enantiomeric Excess (% ee) | Reference |

|---|---|---|---|---|

| S-Pyridyl thioester of N-Boc-(S)-proline | 4-Methoxyphenylzinc pivalate | 82 | >99 | nih.gov |

| S-Pyridyl thioester of N-Boc-(S)-proline | 4-Fluorophenylzinc pivalate | 72 | >99 | nih.gov |

| S-(pyridin-2-yl)-(S)-2-methylbutanethioate | Arylzinc pivalate with amide functionality | 84 | 95 | nih.gov |

| S-(pyridin-2-yl)-(S)-2-methylbutanethioate | Arylzinc pivalate with dimethylamino functionality | 69 | 98 | nih.gov |

| S-Pyridyl thioester of (S)-Ibuprofen | Functionalized arylzinc pivalate | 89 | 97 | uni-muenchen.de |

The high stereoretention observed directly translates to high enantioselectivity in these reactions, where the enantiopurity of the starting thioester dictates the enantiopurity of the ketone product. nih.gov This method provides a reliable route to valuable chiral building blocks without the need for asymmetric catalysts, relying instead on substrate control. nih.govuni-muenchen.de The preservation of the stereocenter adjacent to the carbonyl group is a key advantage, preventing epimerization that can occur under harsher reaction conditions or with more nucleophilic organometallic reagents. nih.gov The results demonstrate that the cobalt-catalyzed coupling of chiral S-pyridyl thioesters is a robust and highly enantioselective process for synthesizing optically active ketones. nih.gov

Nucleophilic Acyl Substitution Mechanisms at the Thioester Carbonyl

The reactivity of S-Pyridin-2-yl 3-methylbutanethioate in nucleophilic acyl substitution reactions is centered on the electrophilic nature of the thioester carbonyl carbon. This electrophilicity is a consequence of the polarization of the carbon-oxygen double bond and the carbon-sulfur single bond, which renders the carbonyl carbon susceptible to attack by a wide array of nucleophiles. The generally accepted mechanism for these transformations is a two-step, addition-elimination pathway that proceeds through a transient tetrahedral intermediate. masterorganicchemistry.compressbooks.pub This mechanism is characteristic of many carboxylic acid derivatives, with the reactivity of the specific thioester being influenced by the nature of both the acyl group and the thiol leaving group.

The initial and often rate-determining step of the mechanism involves the nucleophilic attack on the carbonyl carbon. pressbooks.pub The incoming nucleophile forms a new covalent bond with the carbonyl carbon, leading to the rehybridization of this carbon from sp² to sp³. This process results in the formation of a short-lived, high-energy tetrahedral intermediate. In this intermediate, the negative charge is localized on the carbonyl oxygen, forming an oxyanion.

While specific kinetic data for the nucleophilic acyl substitution of this compound is not extensively documented in the literature, the reactivity can be inferred from studies on analogous S-2-pyridyl thioesters. These compounds are known to be effective acylating agents, a property that is directly attributable to the efficient leaving group ability of the 2-thiopyridyl group. nih.goviucr.org

The table below provides a hypothetical representation of the relative reaction rates with different nucleophiles, based on established principles of nucleophilicity and leaving group ability in nucleophilic acyl substitution reactions.

| Nucleophile (Nu⁻) | General Structure | Expected Relative Rate | Product |

| Methoxide | CH₃O⁻ | High | Methyl 3-methylbutanoate |

| Phenoxide | C₆H₅O⁻ | Moderate | Phenyl 3-methylbutanoate |

| Butylamine | CH₃(CH₂)₃NH₂ | Moderate to High | N-Butyl-3-methylbutanamide |

| Hydroxide | OH⁻ | High | 3-Methylbutanoic acid |

| Water | H₂O | Low | 3-Methylbutanoic acid |

This is an interactive table. The data presented is illustrative and based on general principles of chemical reactivity.

Further detailed mechanistic investigations would be necessary to fully elucidate the specific reaction kinetics and transition state structures for the nucleophilic acyl substitution of this compound with a diverse range of nucleophiles. Such studies would likely involve computational modeling and experimental techniques like stopped-flow kinetics to probe the formation and decay of the tetrahedral intermediate.

Synthetic Utility and Diverse Applications of S Pyridin 2 Yl 3 Methylbutanethioate in Advanced Organic Transformations

Application as an Acylating Reagent for Ketone Synthesis

Pyridyl thioesters, such as S-Pyridin-2-yl 3-methylbutanethioate, are valuable precursors for the synthesis of ketones. They serve as effective acyl transfer agents, reacting with a variety of nucleophiles to form new carbon-carbon bonds.

The reaction of S-(2-pyridyl) thioesters with organometallic reagents, particularly Grignard reagents, provides a convenient and high-yielding method for ketone synthesis. researchgate.netacs.org This transformation is generally efficient for producing a wide range of ketone structures, including aryl alkyl and dialkyl ketones. researchgate.net The reaction proceeds under mild conditions and demonstrates good functional group tolerance. For instance, a nickel-catalyzed reductive coupling of (2-pyridyl)thioesters with alkyl iodides or benzylic chlorides allows for the preparation of unsymmetrical dialkyl ketones, even sterically hindered ones. organic-chemistry.org

However, the scope of the reaction can be influenced by steric hindrance on either the thioester or the organometallic reagent. Highly hindered substrates may exhibit reduced reactivity, leading to lower yields or requiring more forcing reaction conditions. Additionally, the presence of certain functional groups that are incompatible with the organometallic reagent may limit the applicability of this method without appropriate protection strategies.

A recent development in this area is the copper(I)-catalyzed coupling of pyridine (B92270) thioesters with Grignard reagents, which enables the synthesis of aryl ketones under mild conditions. digitellinc.com This method is particularly noteworthy for its tolerance of labile protecting groups, such as acetyl groups. digitellinc.com Furthermore, cobalt-catalyzed acylation of S-pyridyl thioesters with organozinc pivalates has been reported to produce aryl ketones in high yields. researchgate.net

| Pyridyl Thioester | Coupling Partner | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| S-(2-pyridyl) thioates | Grignard reagents | Not specified | Aryl alkyl and dialkyl ketones | researchgate.net |

| (2-pyridyl)thioesters | Alkyl iodides/benzylic chlorides | Nickel catalyst | Unsymmetrical dialkyl ketones | organic-chemistry.org |

| Pyridine thioester | Grignard reagents | CuCN | Aryl ketones | digitellinc.com |

| S-pyridyl thioesters | Organozinc pivalates | CoCl2/dtbbpy | Aryl ketones | researchgate.net |

While direct stereoselective acylations using this compound are not extensively documented, the broader class of pyridyl thioesters has been instrumental in the development of methods for synthesizing optically enriched α-chiral ketones. One notable strategy involves the cobalt-catalyzed reaction of α-chiral pyridyl thioesters with organozinc pivalates, which proceeds with excellent stereo-retention, yielding α-chiral ketones with high enantiomeric excess (>99% ee). researchgate.net

Another approach utilizes radical polar crossover reactions of vinyl boron ate complexes derived from enantioenriched secondary alkyl pinacolboronic esters. nih.gov This method allows for the synthesis of α-chiral ketones with excellent enantiopurity. nih.gov Although this does not directly involve a pyridyl thioester as the acylating agent, it highlights a modern strategy for accessing these valuable chiral building blocks.

Broader Applicability in Transition Metal-Catalyzed Cross-Coupling Reactions (based on general thioester reactivity)

Thioesters, including S-pyridyl thioesters, are versatile coupling partners in a variety of transition metal-catalyzed cross-coupling reactions. sioc-journal.cn The carbon-sulfur bond of a thioester can be activated by low-valent transition metals, such as palladium, nickel, and copper, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. sioc-journal.cnacs.org

These reactions provide powerful alternatives to traditional methods for constructing complex molecular architectures. For example, the Fukuyama cross-coupling reaction, which involves the palladium-catalyzed reaction of thioesters with organozinc reagents, is a well-established method for ketone synthesis. chemrxiv.org Recent advancements have expanded the scope of transition metals to include more earth-abundant and cost-effective options like iron and cobalt. researchgate.netchemrxiv.org

Beyond acylation, thioesters can also participate in decarbonylative coupling reactions, where the carbonyl group is lost, leading to the formation of thioethers. sioc-journal.cn The ability of thioesters to undergo oxidative addition to transition metal centers is a key step in these catalytic cycles. sioc-journal.cn

Potential in Esterification and Thioesterification Reactions for Complex Molecule Synthesis (based on general thioester reactivity)

Thioesters are valuable intermediates in the synthesis of esters and other thioesters. wikipedia.orglibretexts.org They are more reactive than their corresponding oxygen-containing ester counterparts, making them excellent acylating agents for alcohols and thiols. gonzaga.edu The conversion of thioesters to esters is a common transformation in organic synthesis. wikipedia.org

This reactivity is particularly useful in the synthesis of complex molecules where mild reaction conditions are required to avoid the decomposition of sensitive functional groups. The process of "transthioesterification," the conversion of one thioester to another by reaction with a different thiol, is also a synthetically useful transformation. libretexts.org

Relevance in Peptide Synthesis Methodologies (based on general thioester reactivity)

Peptide thioesters are fundamental building blocks in modern protein synthesis, most notably in native chemical ligation (NCL). wikipedia.orgnih.gov NCL allows for the chemoselective ligation of two unprotected peptide segments, one with a C-terminal thioester and the other with an N-terminal cysteine residue, to form a larger polypeptide chain with a native amide bond at the ligation site.

Various methods have been developed for the synthesis of peptide thioesters, often employing solid-phase peptide synthesis (SPPS) techniques. acs.orgnih.govspringernature.com These methods are crucial for accessing the necessary thioester-functionalized peptide fragments required for the chemical synthesis of proteins and cyclic peptides. nih.gov

Integration into Multistep Synthesis of Complex Organic Molecules

The versatile reactivity of pyridyl thioesters makes them valuable intermediates in the multistep synthesis of complex organic molecules. Their ability to participate in ketone formation, cross-coupling reactions, and other transformations allows for the efficient construction of intricate molecular frameworks. For instance, S-(pyridin-2-yl) benzothioesters have been utilized in the mono-acylation of pyrrolic species, serving as building blocks for multifunctional tetrapyrroles. nih.govnih.gov

Illustrative Examples from Transformations of Analogous Pyridyl Thioesters

S-Pyridin-2-yl thioesters are versatile building blocks in organic synthesis, valued for their ability to participate in a variety of coupling reactions. While specific research on this compound is not extensively documented in publicly available literature, the reactivity of analogous pyridyl thioesters provides significant insight into its potential synthetic applications. These analogues serve as effective acylating agents and have been utilized in the formation of ketones, amides, and in carbon-carbon bond-forming reactions.

The utility of pyridyl thioesters stems from the electron-withdrawing nature of the pyridine ring, which activates the thioester carbonyl group for nucleophilic attack. Furthermore, the 2-pyridylthio group can act as a leaving group in various transition metal-catalyzed cross-coupling reactions.

A notable application of analogous pyridyl thioesters is in the synthesis of ketones. For instance, S-(pyridin-2-yl) benzothioates have been employed in the mono-acylation of pyrrolic compounds to generate multifunctional tetrapyrroles. This transformation highlights the role of pyridyl thioesters in the controlled introduction of acyl groups into complex molecules. The reaction proceeds through the nucleophilic attack of the pyrrole onto the activated carbonyl of the thioester.

In addition to acylation reactions, pyridyl thioesters are valuable precursors in transition metal-catalyzed cross-coupling reactions. For example, palladium- and nickel-catalyzed decarbonylative C–S coupling reactions can transform thioesters into thioethers. acs.org This type of reaction demonstrates the versatility of the thioester functional group, which can undergo decarbonylation to facilitate the formation of new carbon-sulfur bonds. While this specific example may not directly involve acylation, it underscores the diverse reactivity of the thioester moiety in the presence of transition metal catalysts.

The following table summarizes illustrative transformations of analogous pyridyl thioesters, showcasing the scope of their synthetic utility.

| Pyridyl Thioester Reactant | Coupling Partner | Catalyst/Reagent | Product Type | Key Transformation |

| S-(Pyridin-2-yl) benzothioate | Dipyrromethane | - | Monoacyl-dipyrromethane | Acylation |

| General Aryl/Alkyl Thioesters | - | Pd or Ni catalyst | Thioether | Decarbonylative C-S Coupling acs.org |

| Carboxylic Acids | Thiols | 4-bromo pyridine–borane complex | Thioester | Thioesterification rsc.org |

| Aldehydes | Thiols | Copper catalyst/TBHP | Thioester | C-S Bond Formation rsc.org |

These examples, while not directly involving this compound, provide a strong foundation for predicting its reactivity and potential applications in advanced organic transformations. The principles governing the reactions of these analogous pyridyl thioesters are expected to be applicable to the target compound, making it a potentially valuable tool for organic chemists.

Advanced Spectroscopic Characterization and Theoretical Computational Studies of S Pyridin 2 Yl 3 Methylbutanethioate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments, the complete atomic connectivity of S-Pyridin-2-yl 3-methylbutanethioate can be established.

The ¹H NMR spectrum of this compound provides specific information about the chemical environment of the hydrogen atoms. The spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and the 3-methylbutanethioate moiety.

The four protons on the pyridine ring typically appear in the aromatic region of the spectrum (δ 7.0-8.7 ppm). Due to the substitution at the 2-position, these protons will exhibit characteristic splitting patterns (e.g., doublet, triplet of doublets) arising from spin-spin coupling with adjacent protons. For instance, data from similar S-(pyridin-2-yl) benzothioesters show signals in the range of δ 7.33 to 8.68 ppm nih.goviucr.org.

The 3-methylbutanethioate portion of the molecule gives rise to signals in the aliphatic region. Based on the structure of isovaleric acid, a precursor to the isovaleryl group, the following signals are anticipated: a doublet for the six equivalent methyl protons (CH₃), a multiplet for the single methine proton (CH), and a doublet for the methylene protons (CH₂) adjacent to the carbonyl group. chemicalbook.comhmdb.ca The methylene protons are expected to be shifted downfield due to the deshielding effect of the adjacent thioester carbonyl group.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Pyridine-H6 | ~8.6 | Doublet (d) | 1H |

| Pyridine-H4 | ~7.8 | Triplet of Doublets (td) | 1H |

| Pyridine-H5 | ~7.7 | Doublet (d) | 1H |

| Pyridine-H3 | ~7.3 | Triplet of Doublets (td) | 1H |

| -S-C(=O)-CH₂- | ~2.8 | Doublet (d) | 2H |

| -CH(CH₃)₂ | ~2.2 | Multiplet (m) | 1H |

Note: Predicted values are based on analogous structures and general NMR principles.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The thioester carbonyl carbon is a key diagnostic signal, typically appearing significantly downfield between δ 190-200 ppm acs.orgacs.orgrsc.org. This is a characteristic shift for the C=O group in thioesters. The carbon atoms of the pyridine ring will resonate in the aromatic region (δ 120-155 ppm), with their exact shifts influenced by the sulfur substituent nih.goviucr.org. The aliphatic carbons of the 3-methylbutyl group will appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -S-C (=O)- | ~198 |

| Pyridine-C2 | ~151 |

| Pyridine-C6 | ~150 |

| Pyridine-C4 | ~137 |

| Pyridine-C3 | ~124 |

| Pyridine-C5 | ~121 |

| -S-C(=O)-C H₂- | ~55 |

| -C H(CH₃)₂ | ~28 |

Note: Predicted values are based on analogous structures and general NMR principles.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the molecular structure nih.gov.

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other (typically through two or three bonds) sdsu.edunmrsoft.com. For this compound, COSY would show cross-peaks connecting adjacent protons on the pyridine ring, confirming their relative positions. It would also show correlations within the 3-methylbutyl chain: between the CH₂ protons and the CH proton, and between the CH proton and the two CH₃ groups youtube.com.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached sdsu.eduuvic.ca. This allows for the definitive assignment of each carbon atom in the molecule by linking it to its known proton signal. For example, the proton signal at ~8.6 ppm would show a cross-peak with the carbon signal at ~150 ppm, assigning them both to the C6/H6 position of the pyridine ring youtube.com.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The most characteristic absorption band in the IR spectrum of this compound is the strong carbonyl (C=O) stretch of the thioester group. This band is typically observed in the range of 1680-1715 cm⁻¹ tandfonline.comnih.govresearchgate.net. Other expected absorptions include C-H stretching vibrations for the aromatic pyridine ring (above 3000 cm⁻¹) and the aliphatic alkyl chain (below 3000 cm⁻¹), as well as C=C and C=N stretching vibrations for the pyridine ring in the 1400-1600 cm⁻¹ region.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050-3150 | Medium |

| Aliphatic C-H Stretch | 2850-2960 | Medium-Strong |

| Thioester C=O Stretch | 1690-1710 | Strong |

| Aromatic C=C and C=N Stretches | 1400-1600 | Medium-Strong |

Note: Predicted values are based on general IR correlation tables and data for similar compounds.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern wikipedia.org.

The molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ for this compound (C₁₀H₁₃NOS) would confirm its molecular weight of 195.08 g/mol . The fragmentation of the molecular ion provides valuable structural information nih.gov. Common fragmentation pathways for thioesters and pyridine derivatives include:

α-cleavage: Cleavage of the bond adjacent to the sulfur atom, which can lead to the formation of a pyridylthio radical or cation.

Cleavage of the C(O)-S bond: This would result in the formation of an isovaleryl cation ([C₅H₉O]⁺, m/z = 85) and a pyridinethiolate fragment.

Fragmentation of the pyridine ring: The pyridine ring itself can undergo characteristic fragmentation, often involving the loss of HCN researchgate.net.

Cleavage within the alkyl chain: Loss of an isopropyl group from the isovaleryl moiety is also a plausible fragmentation pathway.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule with high confidence measurlabs.com. For this compound, HRMS would be used to measure the exact mass of the molecular ion, distinguishing it from other compounds with the same nominal mass but different elemental formulas nih.govmdpi.com. The calculated exact mass for the protonated molecule [C₁₀H₁₄NOS]⁺ is 196.0847. An experimentally determined mass that is very close to this theoretical value would unequivocally confirm the molecular formula of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the qualitative and quantitative assessment of this compound. This powerful hyphenated method is indispensable for verifying the purity of synthesized batches and for the detection and identification of trace-level impurities.

In a typical GC-MS analysis, the volatile this compound is introduced into the gas chromatograph, where it is vaporized and transported by an inert carrier gas through a capillary column. The separation of the compound from any impurities is achieved based on their differential partitioning between the stationary phase coated on the column and the mobile gas phase. The retention time, the time it takes for the compound to elute from the column, is a characteristic property under a specific set of chromatographic conditions and serves as a primary identifier.

Upon elution from the GC column, the molecules enter the mass spectrometer, where they are ionized, most commonly by electron impact (EI). The resulting molecular ion and its fragmentation pattern are unique to the compound's structure. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions resulting from the cleavage of the thioester bond, the pyridine ring, and the isobutyl group.

For purity assessment, the integrated area of the primary peak corresponding to this compound in the chromatogram is compared to the total area of all detected peaks. This allows for a quantitative determination of its purity, often expressed as a percentage. Trace analysis, on the other hand, focuses on the identification and quantification of minor peaks in the chromatogram, which may represent starting materials, by-products, or degradation products. The high sensitivity of modern GC-MS instrumentation enables the detection of impurities at parts-per-million (ppm) or even parts-per-billion (ppb) levels.

Table 1: Hypothetical GC-MS Data for Purity Analysis of this compound

| Retention Time (min) | Compound Identity | Peak Area (%) | Key Mass Fragments (m/z) |

| 12.5 | This compound | 99.5 | [M]+, [M-C4H9]+, [C5H4NS]+, [C4H9CO]+ |

| 8.2 | Pyridine-2-thiol | 0.2 | [M]+, [C5H5NS]+ |

| 10.1 | 3-Methylbutanoic acid | 0.3 | [M]+, [M-OH]+, [C4H9]+ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for characterizing the electronic structure of this compound. This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum provides insights into the nature of the chromophores present in the molecule.

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions associated with its two primary chromophoric units: the pyridine ring and the thioester group. The pyridine ring, an aromatic heterocycle, typically exhibits π → π* transitions, which are generally observed at shorter wavelengths (around 200-280 nm). These transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system.

The thioester functionality (-C(=O)S-) contains a carbonyl group and a sulfur atom, both of which possess non-bonding electrons (n electrons). Consequently, n → π* transitions are also expected. These transitions, which involve the promotion of a non-bonding electron to an antibonding π* orbital, are typically weaker in intensity and occur at longer wavelengths compared to π → π* transitions. The conjugation between the pyridine ring and the thioester group can influence the energy of these transitions, potentially causing a bathochromic (red) shift to longer wavelengths and an increase in absorption intensity (hyperchromic effect).

Solvent polarity can also impact the UV-Vis spectrum. For instance, polar solvents may stabilize the ground state of the molecule to a different extent than the excited state, leading to shifts in the absorption maxima. By analyzing the position (λmax) and intensity (molar absorptivity, ε) of the absorption bands, valuable information about the electronic environment and conjugation within this compound can be elucidated.

Table 2: Expected UV-Vis Absorption Data for this compound in Methanol

| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type | Chromophore |

| ~260 | High | π → π | Pyridine Ring |

| ~310 | Low | n → π | Thioester Carbonyl |

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) has emerged as a powerful computational method for investigating the structural and electronic properties of molecules like this compound. scispace.com DFT calculations allow for the determination of the most stable three-dimensional arrangement of atoms (the optimized geometry) by finding the minimum energy structure on the potential energy surface. google.com

The process of geometry optimization involves starting with an initial guess of the molecular structure and iteratively adjusting the atomic coordinates to minimize the total electronic energy. Functionals such as B3LYP, combined with a suitable basis set (e.g., 6-31G(d,p)), are commonly employed for such calculations on organic molecules. nih.gov The optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecule's shape and conformation.

Furthermore, DFT can be used to explore the energy landscape of this compound. This involves identifying not only the global minimum energy structure but also other local minima (conformational isomers) and the transition states that connect them. By calculating the relative energies of different conformers, their population distribution at a given temperature can be predicted. This is particularly relevant for understanding the molecule's flexibility, which arises from the rotation around single bonds, such as the C-S and C-C bonds in the thioester linkage. The energy barriers between different conformations, determined by locating the transition states, provide insights into the dynamics of the molecule.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for predicting the electronic absorption spectra of molecules. nih.gov It extends the principles of DFT to study the response of a system to a time-dependent perturbation, such as an oscillating electric field from light. mdpi.com TD-DFT calculations can provide theoretical predictions of the vertical excitation energies and oscillator strengths, which correspond to the positions and intensities of the absorption bands in a UV-Vis spectrum. nih.gov

For this compound, TD-DFT calculations would be performed on the previously optimized ground-state geometry. The calculations would yield a series of excited states, each with a corresponding excitation energy and oscillator strength. By analyzing the molecular orbitals involved in each electronic transition, the nature of the excitation (e.g., π → π* or n → π*) can be assigned. researchgate.net This allows for a direct comparison between the theoretically predicted spectrum and the experimentally measured UV-Vis spectrum, aiding in the interpretation and assignment of the observed absorption bands. researchgate.net

The choice of functional and basis set is crucial for obtaining accurate TD-DFT results. Range-separated hybrid functionals, such as CAM-B3LYP, are often employed for a better description of charge-transfer excitations, which may be relevant for this molecule due to the presence of donor (sulfur) and acceptor (pyridine ring) moieties. The inclusion of solvent effects, often through implicit solvation models like the Polarizable Continuum Model (PCM), can further improve the accuracy of the predicted spectra by accounting for the influence of the surrounding medium on the electronic transitions. nih.gov

Table 3: Hypothetical TD-DFT Predicted Electronic Transitions for this compound

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions | Transition Character |

| 4.77 | 260 | 0.45 | HOMO → LUMO+1 | π → π |

| 4.00 | 310 | 0.02 | HOMO-1 → LUMO | n → π |

The Gauge-Including Atomic Orbital (GIAO) method is a highly reliable computational approach for the prediction of nuclear magnetic resonance (NMR) chemical shifts. rsc.org This method, typically employed within the framework of DFT, calculates the magnetic shielding tensors for each nucleus in a molecule. nih.gov The isotropic shielding value is then used to predict the chemical shift, which is a fundamental parameter in NMR spectroscopy for structure elucidation. imist.ma

For this compound, GIAO calculations would be performed on the DFT-optimized geometry. The magnetic shielding tensors for each ¹H and ¹³C nucleus would be computed. To obtain the final chemical shifts, the calculated isotropic shielding values are typically referenced to a standard compound, such as tetramethylsilane (TMS), which is also calculated at the same level of theory. imist.ma

The accuracy of GIAO-predicted NMR chemical shifts is highly dependent on the quality of the optimized geometry and the level of theory used for the shielding calculations. By comparing the theoretically predicted ¹H and ¹³C NMR spectra with the experimental data, a detailed assignment of the resonances can be achieved. This is particularly useful for complex molecules where spectral overlap or ambiguous signals may be present. Discrepancies between the calculated and experimental chemical shifts can also provide insights into conformational dynamics or specific solvent effects that may not have been fully accounted for in the computational model.

Table 4: Hypothetical GIAO-DFT Predicted vs. Experimental ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C=O | 195.2 | 194.8 |

| Pyridine C2 | 151.8 | 152.1 |

| Pyridine C6 | 149.5 | 149.9 |

| Pyridine C4 | 136.7 | 137.0 |

| Pyridine C3 | 124.3 | 124.5 |

| Pyridine C5 | 120.1 | 120.4 |

| -CH2- | 45.8 | 46.2 |

| -CH- | 25.9 | 26.3 |

| -CH3 | 22.4 | 22.7 |

Future Research Directions and Prospective Investigations on S Pyridin 2 Yl 3 Methylbutanethioate

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The synthesis of S-pyridin-2-yl 3-methylbutanethioate and its analogs can be significantly advanced through the exploration of new catalytic systems. Current methodologies for thioester synthesis often rely on transition metal catalysis, organocatalysis, or photocatalysis. Future research should aim to develop catalysts that offer enhanced reactivity, improved selectivity, and greater functional group tolerance, specifically for substrates containing a pyridine (B92270) ring.

Transition Metal Catalysis: Palladium, nickel, copper, iron, and ruthenium-based catalysts have shown promise in the formation of C-S bonds. nih.govnih.govnih.govnih.gov The choice of ligand is crucial in these systems, influencing both the efficiency and selectivity of the reaction. nih.gov Future work could focus on designing ligands that are specifically tailored to coordinate with both the metal center and the pyridine nitrogen of the substrate, potentially leading to novel reactivity. For instance, the development of palladium catalysts with specialized phosphine (B1218219) ligands could facilitate the coupling of 3-methylbutanoic acid derivatives with 2-mercaptopyridine (B119420) under milder conditions.

Organocatalysis: Organocatalysts, such as N-heterocyclic carbenes (NHCs) and chiral phosphoric acids, offer a metal-free alternative for thioester synthesis. chemrxiv.org These catalysts can activate carboxylic acids or their derivatives, facilitating their reaction with thiols. Research into organocatalytic systems for the synthesis of this compound could lead to more environmentally friendly and cost-effective production methods.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for the formation of C-S bonds under mild conditions. nih.gov This approach often involves the generation of radical intermediates. Investigating photocatalytic pathways for the synthesis of this compound could provide access to novel reaction mechanisms and expand the scope of suitable starting materials.

A comparative analysis of potential catalytic systems is presented in Table 1.

Table 1: Prospective Catalytic Systems for this compound Synthesis

| Catalytic System | Potential Advantages | Key Research Focus |

|---|---|---|

| Transition Metal Catalysis | High reactivity, good functional group tolerance | Design of pyridine-chelating ligands, exploration of earth-abundant metal catalysts (Fe, Cu) |

| Organocatalysis | Metal-free, environmentally benign, potential for asymmetry | Development of catalysts for activating sterically hindered substrates, investigation of bifunctional catalysts |

| Photocatalysis | Mild reaction conditions, unique reaction pathways | Exploration of different photosensitizers, understanding radical intermediates, application in flow chemistry |

Development of Asymmetric Synthetic Strategies for Analogous Chiral Thioates

The synthesis of chiral thioates is of great importance, particularly in medicinal chemistry and the synthesis of natural products. Future research should focus on developing asymmetric strategies to produce enantiomerically enriched analogs of this compound where a stereocenter is introduced in the acyl or the thiol portion.

Chiral Auxiliaries: The use of chiral auxiliaries, such as Evans oxazolidinones or Oppolzer's camphorsultam, is a well-established method for controlling stereochemistry. nih.govnumberanalytics.comacs.org A chiral auxiliary could be temporarily attached to the 3-methylbutanoic acid backbone, directing the stereoselective formation of the thioester. Subsequent removal of the auxiliary would yield the chiral thioate.

Chiral Catalysts: The development of chiral catalysts for the enantioselective synthesis of thioates is a highly attractive area of research. Chiral phosphoric acids and thiourea-based catalysts have been successfully employed in various asymmetric transformations. chemrxiv.orgcopernicus.org Future work could involve the design of chiral catalysts that can effectively recognize the prochiral center in a precursor to this compound, leading to a highly enantioselective synthesis.

Stereospecific Substitution: Stereospecific substitution reactions on chiral precursors offer another route to chiral thioates. nih.gov For example, a chiral alcohol could be converted to a suitable leaving group, followed by nucleophilic substitution with the thiolate of 2-mercaptopyridine, proceeding with inversion or retention of configuration depending on the reaction conditions.

Deeper Mechanistic Elucidation of Underexplored Reaction Pathways

A thorough understanding of the reaction mechanisms involved in the formation and subsequent reactions of this compound is crucial for optimizing existing synthetic methods and discovering new transformations.

The pyridine nitrogen atom is known to play a significant role in the reactivity of S-pyridin-2-yl thioesters. In processes like native chemical ligation, the pyridine nitrogen can act as a general base, accelerating the rate-limiting acyl transfer step. nih.gov Quantum chemical calculations have supported this hypothesis, suggesting that the nitrogen facilitates the S,N-acyl transfer by deprotonating the attacking amine. nih.gov Future research should employ a combination of experimental and computational methods to further probe this effect.

Computational Studies: Density Functional Theory (DFT) calculations can be used to model the transition states and intermediates of various reaction pathways. nih.govorgsyn.orgacs.org This can provide valuable insights into the energetics of different mechanisms and help to explain observed selectivities. For instance, computational studies could compare the activation barriers for the reaction of 3-methylbutanoic acid with 2-mercaptopyridine versus its tautomer, pyridine-2-thione, which is the predominant form in many solvents. acs.org

Kinetic Studies: Experimental kinetic studies can provide quantitative data on reaction rates and the influence of various parameters, such as catalyst loading, temperature, and solvent. These studies can help to validate mechanistic hypotheses derived from computational work and to identify the rate-determining step of a reaction.

Expansion of Synthetic Applications within Diverse Chemical Disciplines

The unique reactivity of S-pyridin-2-yl thioesters makes them valuable reagents in organic synthesis. Future research should aim to expand their applications beyond their current uses.

Medicinal Chemistry: The pyridine scaffold is a common motif in many pharmaceuticals. chemrxiv.orgnumberanalytics.com The ability of S-pyridin-2-yl thioesters to act as efficient acylating agents makes them attractive for the synthesis of complex molecules with potential biological activity. Future work could involve the use of this compound and its analogs in the synthesis of novel drug candidates. For example, they could be used to acylate amines or alcohols in the synthesis of new anti-inflammatory or antimicrobial agents. acs.org

Peptide Synthesis: S-Pyridin-2-yl thioesters are already utilized in native chemical ligation for the synthesis of peptides and proteins. nih.govnih.gov Future research could focus on developing new ligation strategies that leverage the unique properties of these thioesters. For instance, the development of novel auxiliaries based on the pyridinethiol moiety could lead to more efficient and selective peptide couplings.

Natural Product Synthesis: Many natural products contain thioester functionalities or are synthesized via thioester intermediates. orgsyn.org The reactivity and selectivity of S-pyridin-2-yl thioesters could be harnessed for the total synthesis of complex natural products.

Materials Science and Agrochemicals: While less explored, the potential applications of S-pyridin-2-yl thioesters in materials science and agrochemicals warrant investigation. Their ability to participate in polymerization reactions or to act as precursors for sulfur-containing polymers could be a fruitful area of research. In agrochemicals, the pyridine moiety is a known pharmacophore, and its combination with a thioester could lead to the discovery of new pesticides or herbicides.

Development of Advanced Analytical Techniques for In-Situ Reaction Monitoring and Characterization

To gain a deeper understanding of the kinetics and mechanisms of reactions involving this compound, the development and application of advanced in-situ analytical techniques are essential.

Real-Time NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying reaction kinetics and identifying transient intermediates. copernicus.orgcopernicus.orgresearchgate.net Real-time NMR experiments can provide detailed information about the rates of formation and consumption of different species in a reaction mixture, allowing for a comprehensive understanding of the reaction profile.

Mass Spectrometry: Mass spectrometry (MS) is highly sensitive and can be used to detect and characterize reaction intermediates, even at very low concentrations. nih.govnih.gov Techniques such as electrospray ionization mass spectrometry (ESI-MS) can be coupled with liquid chromatography (LC-MS) to provide real-time analysis of complex reaction mixtures. nih.gov

Förster Resonance Energy Transfer (FRET) Assays: FRET-based assays offer a continuous and high-throughput method for studying the reactivity of thioesters. nih.govchemrxiv.org By designing a fluorogenic substrate that incorporates the S-pyridin-2-yl thioester moiety, it would be possible to monitor its reaction with various nucleophiles in real-time, providing valuable kinetic data.

A summary of potential analytical techniques is provided in Table 2.

Table 2: Advanced Analytical Techniques for Studying this compound Reactions

| Analytical Technique | Information Gained | Prospective Application |

|---|---|---|

| Real-Time NMR Spectroscopy | Reaction kinetics, identification of intermediates, structural elucidation | Studying the kinetics of catalytic cycles, observing the formation of transient species |

| Mass Spectrometry (LC-MS, ESI-MS) | Detection of low-concentration intermediates, characterization of products and byproducts | Identifying and characterizing short-lived intermediates in complex reaction mixtures |

| FRET-Based Assays | High-throughput kinetic screening, determination of reaction rates with various nucleophiles | Rapidly screening different catalysts and reaction conditions, studying acyl transfer rates |

By pursuing these future research directions, the scientific community can unlock the full potential of this compound and its analogs, leading to new synthetic methodologies, a deeper understanding of reaction mechanisms, and the development of novel applications in a wide range of chemical disciplines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.